sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate
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Overview
Description
Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate is an organic compound with the molecular formula C11H14NNaO4S. This compound is known for its unique structure, which includes a sulfonate group attached to a benzene ring, along with a butan-2-yl group and an oxidoazaniumylidene moiety. It is a white, water-soluble solid that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate typically involves the reaction of benzenesulfonic acid with sodium hydroxide to form sodium benzenesulfonate. This intermediate is then reacted with butan-2-yl(oxido)azaniumylidene to form the final compound. The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistent quality. The process involves the continuous addition of reactants and the removal of by-products to optimize yield and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxidoazaniumylidene moiety to amine derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Sulfonate esters.
Scientific Research Applications
Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amine derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of detergents and surfactants due to its water-soluble nature.
Mechanism of Action
The mechanism of action of sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the oxidoazaniumylidene moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfonate: Lacks the butan-2-yl and oxidoazaniumylidene groups, making it less versatile in chemical reactions.
Sodium p-toluenesulfonate: Contains a methyl group instead of the butan-2-yl group, leading to different reactivity and applications.
Sodium dodecylbenzenesulfonate: Has a longer alkyl chain, making it more suitable for use in detergents and surfactants.
Uniqueness
Sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and interact with biological molecules makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
73475-11-3 |
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Molecular Formula |
C11H14NNaO4S |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
sodium;2-[(Z)-[butan-2-yl(oxido)azaniumylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C11H15NO4S.Na/c1-3-9(2)12(13)8-10-6-4-5-7-11(10)17(14,15)16;/h4-9H,3H2,1-2H3,(H,14,15,16);/q;+1/p-1/b12-8-; |
InChI Key |
VVIFXHAXWYYGLO-JCTPKUEWSA-M |
Isomeric SMILES |
CCC(C)/[N+](=C/C1=CC=CC=C1S(=O)(=O)[O-])/[O-].[Na+] |
SMILES |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
Canonical SMILES |
CCC(C)[N+](=CC1=CC=CC=C1S(=O)(=O)[O-])[O-].[Na+] |
Related CAS |
113443-50-8 (Parent) |
Origin of Product |
United States |
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